molecular formula C16H15N5O2 B5536031 N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine

N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine

Cat. No.: B5536031
M. Wt: 309.32 g/mol
InChI Key: MCUSAIAYMWQXQW-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring fused with a quinazoline ring, which is further modified with a dioxolo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the construction of the quinazoline ring system. The dioxolo group is then introduced through specific functionalization reactions.

    Pyrimidine Ring Synthesis: The pyrimidine ring can be synthesized using a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic or basic conditions.

    Quinazoline Ring Construction: The quinazoline ring is often constructed via a cyclization reaction involving an anthranilic acid derivative and a suitable amine.

    Dioxolo Group Introduction: The dioxolo group can be introduced through a reaction with a suitable diol and an oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: A simpler pyrimidine derivative with similar structural features.

    Quinazoline Derivatives: Compounds with a quinazoline core structure, often studied for their biological activity.

    Dioxolo Compounds: Molecules containing the dioxolo group, known for their electronic properties.

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine is unique due to its combination of a pyrimidine ring, a quinazoline ring, and a dioxolo group. This unique structure imparts specific electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-8-4-9(2)18-15(17-8)21-16-19-10(3)11-5-13-14(23-7-22-13)6-12(11)20-16/h4-6H,7H2,1-3H3,(H,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUSAIAYMWQXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC3=CC4=C(C=C3C(=N2)C)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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